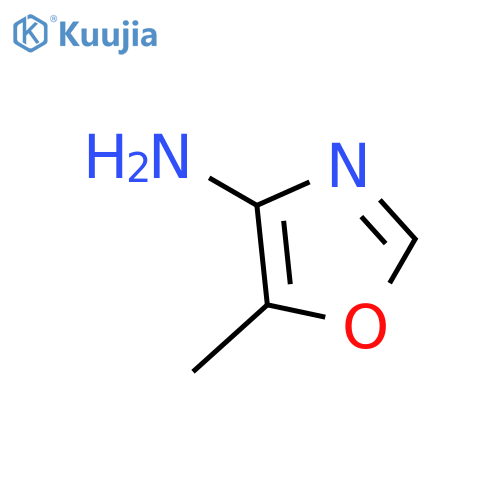Cas no 1194374-94-1 (5-methyl-1,3-oxazol-4-amine)

5-methyl-1,3-oxazol-4-amine structure
商品名:5-methyl-1,3-oxazol-4-amine
5-methyl-1,3-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1,3-oxazol-4-amine
- AKOS026729625
- EN300-7168050
- 1194374-94-1
- MB11380
- 5-METHYLOXAZOL-4-AMINE
-
- インチ: InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3
- InChIKey: NZOYZYHMHMREMM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 98.048012819g/mol
- どういたいしつりょう: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 66.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
5-methyl-1,3-oxazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7168050-10.0g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 10g |
$4852.0 | 2023-05-24 | ||
| Enamine | EN300-7168050-0.5g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 0.5g |
$1084.0 | 2023-05-24 | ||
| Enamine | EN300-7168050-0.05g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 0.05g |
$948.0 | 2023-05-24 | ||
| Ambeed | A394827-1g |
5-Methyloxazol-4-amine |
1194374-94-1 | 97% | 1g |
$2137.0 | 2024-04-25 | |
| Enamine | EN300-7168050-2.5g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 2.5g |
$2211.0 | 2023-05-24 | ||
| Enamine | EN300-7168050-5.0g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 5g |
$3273.0 | 2023-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-1g |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 1g |
¥25685.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-50mg |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 50mg |
¥24885.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-100mg |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 100mg |
¥26067.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-250mg |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 250mg |
¥23614.00 | 2024-08-09 |
5-methyl-1,3-oxazol-4-amine 関連文献
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1194374-94-1 (5-methyl-1,3-oxazol-4-amine) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 503537-97-1(4-bromooct-1-ene)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1194374-94-1)5-methyl-1,3-oxazol-4-amine

清らかである:99%
はかる:1g
価格 ($):1923.0